molecular formula C7H7F2KN2O3 B2357970 Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2248330-68-7

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2357970
CAS RN: 2248330-68-7
M. Wt: 244.239
InChI Key: FJWUVKFNJGUYSG-UHFFFAOYSA-M
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Description

The compound contains a potassium ion and an organic molecule with a 1,2,4-oxadiazole ring, which is a heterocyclic compound. The organic molecule also contains a carboxylate group, which is deprotonated and forms an ionic bond with the potassium ion .

Scientific Research Applications

Synthesis and Characterization

  • Potassium carbonate has been utilized in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, showcasing a solvent-free method under microwave irradiation, resulting in good yields and shorter synthesis time. This process is beneficial in synthesizing compounds with antiproliferative activities (Barros et al., 2014).
  • The compound 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile protected acetamidine in various synthetic sequences. The potassium salt of this compound has shown superiority in several synthetic reactions, including alkylation and Michael addition (Moormann et al., 2004).

Advanced Synthesis Techniques

  • Potassium fluoride has been found to be an efficient catalyst and solid support for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. A one-pot method was developed using microwave irradiation, which offers the advantage of simple operation and convenient product separation (Rostamizadeh et al., 2010).
  • Chiral 3,5 disubstituted 4,5-dihydro-1,2,4-oxadiazoles have been synthesized using benzamidoxime and isopropylideneglyceraldehyde. The use of potassium permanganate in the oxidation process was highlighted in this research (Descotes et al., 1990).

Catalytic and Reaction Studies

  • The synthesis of 1,2,4-oxadiazoles from carboxylic acid esters and amidoximes using potassium carbonate has been demonstrated. This one-pot synthesis approach yields a variety of oxadiazoles in moderate to excellent yields (Amarasinghe et al., 2006).
  • A reaction involving potassium ethoxide and 3-amino-4-benzoylfurazan has been explored, leading to the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxamide. This study highlights the application of potassium in complex chemical reactions and structural analysis (Viterbo et al., 1980).

Large-Scale Preparation and Industrial Applications

  • The large-scale preparation of potassium and sodium salts of 3-Methyl-4H-[1,2,4]oxadiazol-5-one has been developed, overcoming scale-up issues and demonstrating consistent yields and purities. This preparation is significant for industrial applications (Hett et al., 2002).

properties

IUPAC Name

potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-10-3(4(12)13)11-14-6;/h5H,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWUVKFNJGUYSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)[O-])C(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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